molecular formula C24H15ClF3N3O B2499461 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892360-09-7

2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2499461
CAS No.: 892360-09-7
M. Wt: 453.85
InChI Key: PJUGCJPSNUBHIR-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines multiple fluorine and chlorine atoms, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted pyrazoloquinolines.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific combination of fluorine and chlorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF3N3O/c25-20-2-1-3-21(28)18(20)13-31-24(32)19-12-30(11-14-4-6-15(26)7-5-14)22-9-8-16(27)10-17(22)23(19)29-31/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGCJPSNUBHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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